N-Allyl-5-chloropyridin-2-amine
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Overview
Description
N-Allyl-5-chloropyridin-2-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an allyl group attached to the nitrogen atom and a chlorine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-5-chloropyridin-2-amine typically involves the reaction of 5-chloropyridin-2-amine with an allylating agent. One common method is the use of allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-5-chloropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the allyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
N-Allyl-5-chloropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Allyl-5-chloropyridin-2-amine depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the allyl and chlorine groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Lacks the allyl group but shares the pyridine and chlorine moieties.
N-Allyl-2-aminopyridine: Similar structure but without the chlorine atom.
5-Chloro-2-pyridylamine: Another related compound with similar functional groups.
Uniqueness
N-Allyl-5-chloropyridin-2-amine is unique due to the combination of the allyl and chlorine groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9ClN2 |
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Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-N-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) |
InChI Key |
FCDNSWPSXBBJSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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